5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid
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Overview
Description
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is a compound with the molecular formula C8H14O2S2. . This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoic acid chain. One common method involves the reaction of 5-methyl-1,2-dithiolane-3-thione with a suitable pentanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes, neurodegenerative disorders, and liver diseases.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid involves its ability to act as an antioxidant. It can neutralize free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and proteins involved in redox reactions. It also participates in the regeneration of other antioxidants, such as glutathione .
Comparison with Similar Compounds
Similar Compounds
Lipoic acid: A naturally occurring compound with similar antioxidant properties.
Dithiolane derivatives: Compounds with similar ring structures but different side chains.
Thioctic acid: Another name for lipoic acid, often used interchangeably.
Uniqueness
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is unique due to its specific structure, which includes a methyl group on the dithiolane ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H16O2S2 |
---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
5-(5-methyldithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H16O2S2/c1-7-6-8(13-12-7)4-2-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
UJNIQUMGAWSINP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SS1)CCCCC(=O)O |
Origin of Product |
United States |
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